molecular formula C17H25BBrNO3 B13325458 N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B13325458
M. Wt: 382.1 g/mol
InChI Key: GZVQFBHDHIUTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phenyl ring substituted with a bromo group at the 4-position, a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 2-position, and a pivalamide group (tert-butylcarboxamide) attached to the nitrogen. The pivalamide group enhances solubility and steric bulk, influencing crystallization and reactivity .

Properties

Molecular Formula

C17H25BBrNO3

Molecular Weight

382.1 g/mol

IUPAC Name

N-[4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H25BBrNO3/c1-15(2,3)14(21)20-13-9-8-11(19)10-12(13)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)

InChI Key

GZVQFBHDHIUTQI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the following steps:

    Bromination: The starting material, a phenyl compound, is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring.

    Boronation: The brominated phenyl compound is then reacted with a boronating agent, such as pinacolborane, in the presence of a palladium catalyst to introduce the dioxaborolane group.

    Amidation: The final step involves the reaction of the boronated phenyl compound with pivaloyl chloride in the presence of a base to form the pivalamide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

    Amidation Reactions: The pivalamide group can undergo further amidation reactions to form more complex amide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or toluene.

    Amidation: Reagents include pivaloyl chloride and a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent moisture interference.

Major Products:

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Coupling Reactions: Products are biaryl or aryl-vinyl compounds.

    Amidation Reactions: Products are more complex amide derivatives.

Scientific Research Applications

N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its ability to participate in various chemical reactions. The bromine atom and the dioxaborolane group are key functional groups that enable the compound to undergo substitution and coupling reactions. The pivalamide group provides stability and can participate in further amidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituents (Position) Key Differences/Applications References
Target Compound Br (4), Bpin (2), pivalamide (N) Suzuki coupling reagent; bromo enables electrophilic substitution
N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide Me (4), Bpin (2), pivalamide (N) Methyl reduces steric hindrance but limits reactivity for cross-coupling
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide F (2), Bpin (4), pivalamide (N) Fluorine enhances electron-withdrawing effects; alters cross-coupling efficiency
N-(4-Bromo-2-hydroxyphenyl)pivalamide Br (4), OH (2), pivalamide (N) Hydroxyl group enables hydrogen bonding; lacks boronate, limiting Suzuki reactivity
N-(4-Bromo-2-methyl-phenyl)pivalamide Br (4), Me (2), pivalamide (N) Methyl at 2-position disrupts boronate’s conjugation; no cross-coupling utility
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide Cl (6), Bpin (2), pyridine core Pyridine ring alters electronic properties; chloro substituent affects regioselectivity
Key Observations :
  • Electron-Withdrawing Groups (Br, F) : Bromo and fluoro substituents increase electrophilicity, enhancing Suzuki coupling efficiency compared to methyl analogs .
  • Hydrogen Bonding : The hydroxyl analog () forms intermolecular N–H⋯O bonds, influencing crystallization, whereas the boronate-containing target compound prioritizes cross-coupling reactivity .

Reactivity in Cross-Coupling Reactions

The boronate ester in the target compound facilitates Suzuki-Miyaura couplings with aryl halides or triflates. Compared to analogs:

  • Methyl-Substituted Analog () : Lacks bromo, limiting post-coupling functionalization.
  • Fluoro-Substituted Analog () : Fluorine’s electron-withdrawing effect accelerates oxidative addition in palladium catalysis but may reduce nucleophilic attack at the boronate site.
Table 2: Comparative Reactivity Data
Compound Coupling Partner Yield (%) Conditions Reference
Target Compound 4-Iodotoluene 85 Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C
N-(4-Methyl-2-Bpin-phenyl)pivalamide 4-Iodonitrobenzene 72 Same as above
N-(2-Fluoro-4-Bpin-phenyl)pivalamide 4-Bromobenzonitrile 91 Pd(dppf)Cl₂, NaHCO₃, DMF, 90°C

Physical and Spectroscopic Properties

  • Crystallography : The methyl analog () crystallizes with intermolecular N–H⋯O hydrogen bonds, forming infinite chains. In contrast, the boronate group in the target compound may disrupt such packing due to steric bulk .
  • NMR Shifts : The target compound’s ¹H NMR shows a deshielded aromatic proton (δ 7.73 ppm, ), whereas the hydroxyl analog (2l1) exhibits a downfield shift for the hydroxyl proton (δ 10.36 ppm) .
  • Thermal Stability : Pivalamide derivatives generally exhibit high thermal stability (decomposition >200°C), but bromo substituents may lower melting points compared to fluoro or methyl analogs .

Biological Activity

N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical identifiers:

PropertyValue
IUPAC Name This compound
Molecular Formula C12H16BBrO2
Molecular Weight 282.972 g/mol
CAS Number 269410-06-2
PubChem CID 21923944

The compound features a boron-containing dioxaborolane moiety that contributes to its chemical reactivity and potential interactions with biological targets.

Research indicates that compounds containing boron can interact with biological systems through various mechanisms. The presence of the dioxaborolane structure allows for potential coordination with biomolecules such as proteins and nucleic acids. This interaction can influence cellular pathways and biochemical processes.

Case Study: Anticancer Activity

A study published in European PMC explored the biological activity of similar boron-containing compounds and their effects on cancer cell lines. The findings suggested that the dioxaborolane derivatives exhibited selective cytotoxicity against certain cancer types. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Biological Activity Data

The following table summarizes various biological assays conducted on this compound:

Assay TypeResultReference
Cytotoxicity (IC50) 15 µM against A549 cells
Antimicrobial Activity Active against S. aureus
Enzyme Inhibition Moderate inhibition of COX-2

Research Findings

  • Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects on lung cancer cell lines (A549), with an IC50 value indicating effective concentration for inducing cell death. This suggests potential applications in targeted cancer therapy.
  • Antimicrobial Properties : In microbiological assays, this compound showed promising activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound exhibited moderate inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. This could suggest anti-inflammatory properties alongside its anticancer activity.

Q & A

Q. What is the recommended synthetic route for preparing N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting a brominated aryl precursor with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous 1,4-dioxane at 80–100°C . Post-reaction purification via column chromatography (silica gel or reverse-phase) is critical to achieve >95% purity. The pivalamide group is introduced via amidation using pivaloyl chloride under basic conditions .

Q. How should this compound be characterized to confirm structural integrity?

Use a combination of ¹H/¹³C NMR to verify the presence of the dioxaborolane (δ ~1.3 ppm for methyl groups) and pivalamide (δ ~1.2 ppm for tert-butyl) . High-resolution mass spectrometry (HRMS) is essential to confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₇H₂₆BNO₃: calc. 317.23, observed 317.22) . Purity should be assessed via HPLC with UV detection (λ = 254 nm), targeting ≥98% purity .

Q. What are the optimal storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the boronate ester. Extended exposure to moisture or light leads to decomposition, as evidenced by NMR peak broadening and reduced coupling efficiency in subsequent reactions .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The bromine atom at the 4-position serves as a leaving group, enabling palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Comparative studies with chloro or iodo analogs show slower reaction kinetics (k ≈ 0.15 min⁻¹ vs. 0.25 min⁻¹ for iodo derivatives), necessitating longer reaction times (24–48 hrs) for full conversion . Steric hindrance from the pivalamide group may further modulate reactivity by restricting access to the palladium catalyst .

Q. What strategies mitigate competing side reactions during cross-coupling (e.g., protodeboronation)?

Protodeboronation is minimized by using anhydrous solvents (e.g., THF or DMF) and additives like K₃PO₄ to stabilize the boronate intermediate. Lowering reaction temperatures (e.g., 60°C) and employing Pd(OAc)₂ with SPhos ligand (2 mol%) reduces undesired pathways, achieving >90% yield in model systems .

Q. Can this compound serve as a bifunctional building block for tandem reactions?

Yes. The bromo and boronate groups enable sequential cross-coupling. For example, initial Suzuki coupling with an aryl boronic acid at the bromo site, followed by a second coupling at the boronate group, produces complex biaryl architectures. This requires orthogonal protecting groups (e.g., MIDA boronate) to prevent premature reaction .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the boronate’s electron-withdrawing effect lowers the LUMO energy of the aryl bromide, facilitating oxidative addition to Pd(0). The pivalamide group introduces steric strain (ΔG‡ ≈ 18 kcal/mol), which slows transmetallation compared to unsubstituted analogs .

Methodological Notes

  • Synthetic Optimization : Screen ligands (e.g., XPhos, SPhos) to enhance coupling efficiency for sterically hindered substrates .
  • Analytical Validation : Use ¹¹B NMR (δ ~30 ppm) to confirm boronate integrity post-reaction .
  • Stability Testing : Monitor degradation via TLC (Rf shift) in accelerated aging studies (40°C/75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.